1-Iodoundecane

Organic Synthesis Reaction Kinetics Alkyl Halide Reactivity

1-Iodoundecane (C11H23I), also known as undecyl iodide, is a primary alkyl iodide belonging to the 1-haloalkane homologous series. It is a light-sensitive, colorless liquid with an eleven-carbon straight chain terminating in an iodine atom.

Molecular Formula C11H23I
Molecular Weight 282.2 g/mol
CAS No. 4282-44-4
Cat. No. B118513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodoundecane
CAS4282-44-4
SynonymsUndecyl Iodide; 
Molecular FormulaC11H23I
Molecular Weight282.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCI
InChIInChI=1S/C11H23I/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3
InChIKeyFKUQOQPBCHJHAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodoundecane (CAS 4282-44-4) Product Specification and Sourcing Overview for Scientific Procurement


1-Iodoundecane (C11H23I), also known as undecyl iodide, is a primary alkyl iodide belonging to the 1-haloalkane homologous series [1]. It is a light-sensitive, colorless liquid with an eleven-carbon straight chain terminating in an iodine atom . As an intermediate chain length alkyl iodide, it occupies a specific position in the C1-C20 1-iodoalkane series, offering a distinct balance of reactivity and physical properties that differentiate it from shorter-chain analogs (e.g., 1-iodooctane, C8H17I) and longer-chain homologues (e.g., 1-iodododecane, C12H25I) . Its procurement for research and industrial applications is driven by its use as a C11 alkylating agent in organic synthesis, its role as a bioactive volatile constituent in mammalian signaling studies, and its specific physicochemical profile—including a boiling point of 125–130 °C at 5 mmHg, a density of 1.22 g/mL at 25 °C, and a calculated LogP of approximately 4.95–6.50 [2].

Why Undecyl Iodide (1-Iodoundecane) Cannot Be Interchanged with Other 1-Haloalkanes in Critical Applications


Substituting 1-iodoundecane with a shorter-chain alkyl iodide (e.g., 1-iodooctane) or a different halogen analogue (e.g., 1-bromoundecane) is scientifically invalid in applications requiring precise chain length specificity or halogen-dependent reactivity. The C11 carbon chain length directly dictates critical physicochemical properties, such as lipophilicity (LogP) and boiling point, which govern chromatographic behavior, biological membrane interactions, and phase partitioning [1]. Furthermore, the C–I bond exhibits substantially lower bond dissociation energy and higher leaving group propensity compared to C–Br or C–Cl bonds, rendering the iodoalkane class uniquely suited for mild-condition nucleophilic substitution reactions where bromo- or chloroalkanes would require harsher conditions or catalysis [2]. In bioassay contexts, such as mammalian urinary pheromone studies, the C11-iodo structure confers molecular recognition specificity; the detection of 1-iodoundecane as a specific estrus indicator in bovine urine is a chain-length and halogen-specific phenomenon that would be abolished by using, for instance, 1-iodododecane (C12) or 1-bromoundecane [3]. The evidence below quantifies these differentiation points.

1-Iodoundecane (CAS 4282-44-4): Quantitative Evidence for Differentiated Scientific Selection


C–I Bond Dissociation Energy and Nucleofugality Compared to C–Br and C–Cl Analogues

1-Iodoundecane exhibits significantly higher reactivity in nucleophilic substitution (SN2) reactions relative to its 1-bromoundecane and 1-chloroundecane counterparts due to the lower bond dissociation energy of the C–I bond. The C–I bond dissociation energy for primary alkyl iodides is approximately 53–57 kcal/mol, compared to 68–71 kcal/mol for C–Br and 81–84 kcal/mol for C–Cl bonds [1]. This energetic difference translates to a leaving group propensity that enables 1-iodoundecane to undergo substitution under milder conditions—lower temperatures and shorter reaction times—than would be required for the bromo- or chloro- analogues [2].

Organic Synthesis Reaction Kinetics Alkyl Halide Reactivity

Chain Length-Dependent Lipophilicity (LogP) Differentiation from Shorter Alkyl Iodides

The calculated LogP (octanol-water partition coefficient) of 1-iodoundecane is 6.81 [1], which is substantially higher than that of shorter-chain 1-iodoalkanes (e.g., 1-iodooctane, LogP ~4.5). This increased lipophilicity, driven by the eleven-carbon alkyl chain, significantly alters the compound's partitioning behavior in biological systems and chromatographic separations. For structure-activity relationship (SAR) studies involving alkyl chain appendages, the C11 chain of 1-iodoundecane provides a distinct, quantifiable increment in hydrophobicity compared to C8 or C10 chains, enabling fine-tuning of drug-like properties or surfactant packing parameters [2].

Medicinal Chemistry QSAR ADME Bioavailability

Specificity as a Sex-Specific and Estrus-Indicating Urinary Volatile Biomarker in Mammals

1-Iodoundecane has been definitively identified by GC-MS as a volatile constituent specific to male mouse urine and, critically, as one of only two compounds uniquely present in the estrous urine of bovine (Bos taurus) females [1]. In bovine studies, the chemical profile of estrous urine was distinguished by the presence of 1-iodoundecane and di-n-propyl phthalate, which were absent from non-estrous urine samples [2]. The compound has been shown to have affinity constants for the hydroxyl group of fatty acids, suggesting a role as an odorant-binding agent . This bioactivity is strictly chain-length and halogen dependent; 1-iodododecane (C12) or 1-bromoundecane would not be recognized by the same olfactory receptors or metabolic pathways.

Chemical Ecology Pheromone Research Metabolomics Veterinary Science

Boiling Point and Vapor Pressure Differentiation from 1-Iodododecane (C12) for Distillation and Purification

The boiling point of 1-iodoundecane at reduced pressure (5 mmHg) is 125–130 °C , which is measurably lower than that of the next homologue in the series, 1-iodododecane (C12), which boils at approximately 145–150 °C at 5 mmHg . This ~20 °C difference in boiling point at identical vacuum conditions provides a practical, quantifiable basis for selecting 1-iodoundecane over 1-iodododecane when vacuum distillation is a critical purification step in the synthetic workflow. The lower boiling point translates to reduced thermal stress on the product and lower energy consumption during purification.

Chemical Engineering Separation Science Process Chemistry

1-Iodoundecane (4282-44-4): Optimal Scientific and Industrial Use Cases Derived from Quantitative Evidence


Synthesis of Naringenin Derivatives via Mild O-Alkylation

1-Iodoundecane is the alkylating agent of choice for introducing an undecyl group onto flavonoid scaffolds such as naringenin under mild basic conditions (K2CO3 in DMF). The lower C–I bond dissociation energy (~53–57 kcal/mol) compared to bromo- or chloro- analogues enables efficient O-alkylation without requiring elevated temperatures or strong bases that could degrade the sensitive flavonoid core . This reaction has been explicitly validated in the synthesis of 7-O-alkyl naringenin derivatives using 1-iodoundecane alongside other alkyl iodides . [1]

Analytical Standard for Estrus Detection in Bovine Reproductive Management

In veterinary reproductive biology, 1-iodoundecane serves as an essential analytical standard for GC-MS-based estrus detection assays. Its unique presence in estrous bovine urine—and absence in non-estrous samples—makes it a critical reference compound for developing and validating bioassays aimed at optimizing artificial insemination timing in cattle . No other alkyl iodide can substitute for this purpose, as the biological signal is specific to the C11-iodo structure .

Protective Agent Component in Conductive Metal Nanoparticle Pastes

In the formulation of conductive metal pastes for printed electronics, 1-iodoundecane is explicitly claimed as an alkylation-causing compound that, together with an amine compound, coats the surface of metal fine particles . The C11 chain length provides an optimal balance: long enough to serve as an effective steric stabilizer preventing nanoparticle aggregation, yet short enough to decompose cleanly during low-temperature calcination, leaving minimal organic residue in the final conductive film . This specific chain length (C11) is explicitly enumerated in the patent alongside a range of alkyl iodides from C1 to C20, indicating that the selection of the C11 homologue is intentional for achieving desired film properties [1].

Precursor for Undecyl-Functionalized Surfactants and Self-Assembled Monolayers (SAMs)

1-Iodoundecane is the preferred precursor for synthesizing nonionic surfactants and surface-active agents requiring an eleven-carbon hydrophobic tail. The calculated LogP of 6.81 provides a predictable, quantifiable hydrophobicity that directly influences critical micelle concentration (CMC) and surface packing density . In Langmuir-Blodgett film formation or self-assembled monolayer (SAM) studies, the consistent chain length of the undecyl group ensures reproducible layer thickness and tilt angle, whereas substitution with 1-iodododecane (C12) or 1-iododecane (C10) would alter the film's structural and electronic properties in ways that deviate from the intended design parameters .

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